4-Methoxy-3-(trifluoromethoxy)benzoyl chloride

Übersicht

Beschreibung

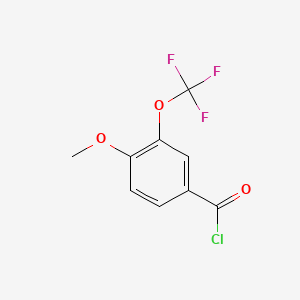

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride is a chemical compound characterized by the presence of a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoromethoxy group (-OCF₃) at the 3-position The benzene ring is further functionalized with a carbonyl chloride group (-COCl) at the 1-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-methoxy-3-(trifluoromethoxy)benzoic acid as the starting material.

Reaction Steps: The carboxylic acid group (-COOH) of the starting material is converted to the acyl chloride group (-COCl) through a reaction with thionyl chloride (SOCl₂) in the presence of a suitable solvent like dichloromethane (DCM) at reflux temperature.

Purification: The resulting product is purified by recrystallization or distillation to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to handle the reagents and solvents safely. The process is optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: Reduction reactions are less common but can be achieved under specific conditions to produce the corresponding alcohols or amines.

Substitution: The acyl chloride group is highly reactive and can participate in nucleophilic acyl substitution reactions with various nucleophiles like alcohols, amines, and water.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as methanol (CH₃OH) and ammonia (NH₃) are typically used, often in the presence of a base like pyridine.

Major Products Formed:

Esters and Amides: Resulting from the reaction with alcohols and amines, respectively.

Alcohols and Amines: Resulting from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride serves as a reactive acylating agent due to its acid chloride functionality. It is widely utilized to introduce acyl groups into various nucleophiles, leading to the formation of:

- Amides

- Esters

- Ketones

This versatility makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has potential applications in drug development:

- Precursor for Active Pharmaceutical Ingredients (APIs) : The introduction of the 4-methoxy-3-(trifluoromethoxy)benzoyl moiety can modify the biological activity of existing compounds, enhancing their therapeutic efficacy.

- Bioconjugation : The reactive acyl chloride group allows for the attachment of this compound to biomolecules like proteins or peptides, which can be crucial for drug delivery systems or targeted therapies.

Material Science

In material science, this compound can be explored for:

- Functional Materials : Its rigid aromatic structure combined with electron-withdrawing/donating properties can lead to novel materials with specific electronic or physical properties.

- Polymer Chemistry : The compound may be used as a monomer or additive in polymer formulations, potentially improving their performance characteristics.

Environmental and Stability Studies

Research on the stability of this compound under various environmental conditions is essential:

- Moisture Sensitivity : Understanding its behavior in different humidity levels can inform safe handling practices and storage conditions.

- Ecotoxicological Assessments : Investigating its environmental impact is crucial for compliance with safety regulations, especially regarding aquatic toxicity and biodegradability .

Wirkmechanismus

The mechanism by which 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved are specific to the reactions it undergoes and the reagents used.

Vergleich Mit ähnlichen Verbindungen

4-Methoxybenzoyl chloride: Lacks the trifluoromethoxy group.

3-(Trifluoromethoxy)benzoyl chloride: Lacks the methoxy group.

4-Methoxy-3-(trifluoromethoxy)benzoic acid: The carboxylic acid derivative of the target compound.

Uniqueness: 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride is unique due to the combination of both methoxy and trifluoromethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Biologische Aktivität

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol. It possesses unique structural features, including methoxy and trifluoromethoxy groups, which significantly influence its chemical reactivity and biological activity. This compound is primarily utilized as a reagent in organic synthesis, medicinal chemistry, and materials science.

The compound is characterized by its light yellow liquid form and pungent odor. It exhibits a refractive index ranging from 1.5120 to 1.5170 at 20°C. As an acyl chloride, it reacts readily with water, releasing hydrochloric acid fumes, which are highly irritating and corrosive.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in the context of its potential as an intermediate for synthesizing biologically active compounds.

Anticancer Potential

The benzoyl chloride derivatives have been investigated for their anticancer properties. For example, compounds featuring the benzoyl moiety have demonstrated selective inhibition of cancer cell lines by targeting specific enzymes involved in cancer progression . The unique trifluoromethoxy group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy.

Synthesis and Applications

The synthesis of this compound typically involves chlorination reactions starting from simpler benzoyl chloride derivatives. This compound serves as a precursor for various functionalized products used in pharmaceuticals and agrochemicals. Its applications include:

- Organic Synthesis : Used as an acylating agent to introduce benzoyl groups into other molecules.

- Medicinal Chemistry : Potential precursor for developing new therapeutic agents.

- Materials Science : Utilized in the synthesis of advanced materials with specific properties.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methoxybenzoyl chloride | C₉H₉ClO₂ | Lacks trifluoromethyl group |

| Trifluoromethyl benzoyl chloride | C₉H₆ClF₃ | No methoxy group |

| 3-Trifluoromethyl-4-hydroxybenzoic acid | C₉H₇F₃O₃ | Contains a hydroxyl group instead of a methoxy group |

Case Studies

While direct case studies on this compound are scarce, related research indicates its potential utility in drug development:

- Antiviral Screening : Compounds similar to this compound were screened for antiviral activity against SARS-CoV-2, revealing promising results that warrant further investigation .

- Anticancer Research : Studies on analogs have shown that modifications in the phenyl ring can significantly affect anticancer potency, suggesting that variations of this compound could lead to effective cancer therapies .

Eigenschaften

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c1-15-6-3-2-5(8(10)14)4-7(6)16-9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYUFLOSGDZCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.